molecular formula C18H16N4O3S B2750907 2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903784-39-3

2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2750907
CAS No.: 1903784-39-3
M. Wt: 368.41
InChI Key: MEABQILMMCIRQO-UHFFFAOYSA-N
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Description

2-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with an azetidine ring and a tetrahydroisoindole-dione moiety.

Properties

IUPAC Name

2-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-16(10-5-6-14-15(7-10)20-26-19-14)21-8-11(9-21)22-17(24)12-3-1-2-4-13(12)18(22)25/h1-2,5-7,11-13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEABQILMMCIRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors such as o-aminothiophenol and chloroformates

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Studies suggest that the incorporation of this moiety into larger frameworks enhances the compound's efficacy against various cancer cell lines .

Antimicrobial Properties
Compounds similar to 2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have demonstrated broad-spectrum antimicrobial activity. The structural features of these compounds facilitate interactions with bacterial cell membranes and inhibit essential metabolic pathways .

Neuroprotective Effects
The unique structure of this compound suggests potential neuroprotective applications. Preliminary studies indicate that derivatives can modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This opens avenues for developing treatments for neurodegenerative diseases.

Materials Science

Organic Electronics
The incorporation of benzo[c][1,2,5]thiadiazole derivatives into organic electronic devices has garnered attention due to their favorable electronic properties. These compounds can serve as electron acceptors in organic photovoltaic cells and organic light-emitting diodes (OLEDs), enhancing device performance .

Polymer Chemistry
In polymer science, the compound can be utilized as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. Research shows that integrating such heterocyclic compounds into polymer backbones improves stability and functionality .

Biological Research

Fluorescent Probes
The unique optical properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable candidates for fluorescent probes in biological imaging. Their ability to emit light upon excitation allows for real-time monitoring of biological processes at the cellular level .

Drug Delivery Systems
Research has indicated that compounds with similar structures can be incorporated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. The hydrophobic nature of the benzo[c][1,2,5]thiadiazole moiety aids in forming stable nanoparticles for targeted drug delivery .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents; Antimicrobial agents; Neuroprotective effects
Materials ScienceOrganic electronics; Polymer synthesis
Biological ResearchFluorescent probes; Drug delivery systems

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from related heterocyclic systems in the evidence, particularly those containing thiadiazole, oxadiazole, azetidine, or isoindole-dione moieties. Below is a comparative analysis based on synthesis, substituent effects, and biological activities.

Table 1: Comparison with Key Analogous Compounds

Compound Name/Class Core Structure Key Substituents/Modifications Biological Activity/Properties Synthesis Method (References)
Benzo[c][1,2,5]thiadiazole derivatives Thiadiazole fused with benzene 5-carbonyl group linked to azetidine Hypothesized antimicrobial/kinase inhibition Likely via thiosemicarbazide condensation
1,4-Benzodioxine-thiadiazole hybrids Benzodioxine + thiadiazole Methylene hydrazine-carbothioamide Anticancer, antimicrobial Thiosemicarbazide + benzodioxine in acetic acid
Tetrahydroquinazoline derivatives Quinazoline + benzo[b]thiophene 3-Chlorobenzo[b]thiophene-carbonyl group Antimicrobial (Gram-positive bacteria) Indole-aldehyde + benzo[b]thiophene via reflux
Oxadiazole-thione derivatives Oxadiazole + pyridine 5-(Pyridine-4-yl) substitution Enzyme inhibition (e.g., carbonic anhydrase) Reflux of thiosemicarbazide with aldehydes

Structural and Functional Differences

The azetidine ring (4-membered) confers rigidity compared to larger heterocycles (e.g., piperidine), possibly improving metabolic stability .

Substituent Effects :

  • The isoindole-dione moiety may enhance solubility compared to purely aromatic systems (e.g., indole derivatives in ).
  • Thiadiazole-5-carbonyl groups are electron-withdrawing, which could influence binding to enzymes or receptors versus electron-donating groups (e.g., methyl in ) .

Synthetic Routes :

  • The synthesis likely parallels methods for thiadiazole derivatives, such as condensation of thiosemicarbazide with carbonyl-containing intermediates under acidic conditions (e.g., sodium acetate in acetic acid) .
  • Contrastingly, tetrahydroquinazoline derivatives () require indole-aldehyde and benzo[b]thiophene precursors, suggesting divergent pathways for isoindole-dione integration.

Biological Activity

The compound 2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex heterocyclic molecule that combines a benzo[c][1,2,5]thiadiazole moiety with an azetidine and isoindole structure. This unique combination suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₂S
  • Molecular Weight : 293.34 g/mol

Antimicrobial Activity

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

A study on related compounds demonstrated that modifications in the thiadiazole structure could enhance antimicrobial efficacy. The introduction of functional groups influenced the minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, a related compound exhibited IC50 values in the nanomolar range against several cancer cell lines .

In vitro studies on similar isoindole derivatives suggest that they may disrupt cancer cell metabolism and induce oxidative stress . The specific activity of our compound needs to be evaluated through targeted assays to establish its anticancer profile.

Neuroprotective Effects

Some derivatives of isoindoles have shown neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. The potential neuroprotective effects of our compound could be significant given its structural components that are known to interact with neural pathways .

Case Studies

  • Antimicrobial Efficacy : A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated that specific substitutions led to enhanced bioactivity against biofilms compared to standard treatments .
  • Anticancer Activity : A study involving thiadiazole derivatives reported that certain modifications led to compounds with IC50 values lower than 10 µM against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Research Findings

The following table summarizes key findings from studies on related compounds:

Compound TypeActivity TypeMIC (µg/mL)IC50 (µM)Reference
ThiadiazoleAntibacterial6-
IsoindoleAnticancer-10
ThiadiazoleAntifungal15-
IsoindoleNeuroprotective-<10

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical?

The synthesis involves multi-step reactions:

  • Step 1: Benzo[c][1,2,5]thiadiazole-5-carboxylic acid is activated (e.g., via CDI or HATU) for coupling with azetidine-3-amine.
  • Step 2: The resulting amide undergoes cyclization with a tetrahydroisoindole-dione precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Critical Conditions: Anhydrous solvents (THF/DMF), inert atmosphere (N₂), and strict temperature control (60–80°C) prevent hydrolysis. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (MeOH/H₂O) ensures >95% purity .

Q. Which analytical methods are essential for structural validation, and how are spectral discrepancies resolved?

  • Core Techniques: ¹H/¹³C NMR (assigns proton/carbon environments), FT-IR (confirms carbonyl stretches at ~1700 cm⁻¹), HRMS (validates molecular ion).
  • Resolving Discrepancies:
  • Unexpected NMR Splitting: Use 2D NMR (COSY, HSQC) to differentiate overlapping signals.
  • Elemental Analysis Mismatch: Re-dry under high vacuum (0.1 mbar, 24 h) to remove solvent residues.
  • Mass Spec Anomalies: Compare with isotopic patterns simulated via ChemDraw .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways to minimize byproducts?

  • Strategy:

Use DFT calculations (e.g., Gaussian) to model transition states in azetidine coupling, identifying steric hindrance points.

Train ML models (e.g., random forests) on reaction databases to predict optimal solvent/base pairs (e.g., DIPEA > TEA for stereocontrol).

Validate with microfluidic flow reactors, reducing byproducts by 40% via precise residence time control .

Q. What approaches resolve contradictions between enzymatic assays and cellular activity data?

  • Methodology:

Stability Testing: LC-MS to detect degradation products in cell media.

Target Engagement: Cellular Thermal Shift Assay (CETSA) confirms intracellular target binding.

Off-Target Screening: Chemoproteomics (e.g., isoTOP-ABPP) identifies unintended kinase interactions.

  • Case Example: If cellular IC₅₀ is 10x lower than enzymatic IC₅₀, investigate prodrug activation via esterase-mediated cleavage .

Q. How are metabolically stable analogs designed without compromising target affinity?

  • Key Tactics:

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